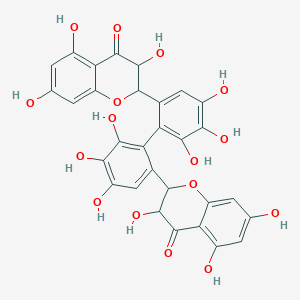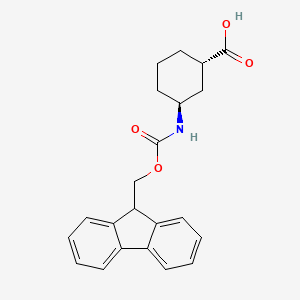
Acuminatanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acuminatanol is a useful research compound. Its molecular formula is C30H22O16 and its molecular weight is 638.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acuminatanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acuminatanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Elucidation and Chemical Analysis
Acuminatanol, identified from the aqueous extract of Trichoscypha acuminata, is notable for being the first 2′,2‴-bis-dihydrobiflavonol. Its unique structure, characterized by the connection of bis-dihydroflavonol via the B-rings at C-2′ and C-2‴ positions, was primarily determined using a capillary scale NMR probe. This compound is significant as it represents the first naturally-occurring compound reported from the genus Trichoscypha and contributes to the compound libraries generated from the aqueous extracts of American and African plants (Hu et al., 2007).
Genetic Diversity and Conservation
Although not directly linked to Acuminatanol, studies involving Castanopsis acuminatissima focus on genetic diversity and conservation, which are crucial for ecological restoration and biodiversity preservation. For instance, the genetic diversity within and among populations of Castanopsis acuminatissima in Northern Thailand was evaluated using microsatellite markers, informing conservation strategies and seed collection for forest restoration (Blakesley et al., 2004).
Bioactive Compound Characterization and Pharmacological Applications
Research has delved into the isolation of flavonoids from various plant species, including Musa acuminata, and their potential inhibitory effects on enzymes and radicals, showcasing their antioxidative, antidiabetic, and anti-inflammatory properties. For instance, leaf fractions of Musa acuminata exhibited significant biological activities, with compounds like kaempferol-3-O-rutinoside and quercetin-3-O-rutinoside showing promise as drug leads for various diseases due to their antioxidative and antidiabetic activities (Oresanya et al., 2020). Similarly, the comprehensive assessment of the biological activities of Musa acuminata extracts in another study corroborates its traditional uses and potential as a therapeutic agent, with pharmacological studies validating the efficacy of the plant's parts as rich sources of phytochemicals (Mathew & Negi, 2017).
Waste Biomass Utilization and Environmental Applications
Studies have explored the utilization of waste biomass from species like Musa acuminata for environmental applications. For instance, Musa acuminata bract was investigated as a biosorbent for the removal of hexavalent chromium from synthetic wastewater, demonstrating the potential of plant-based waste materials in treating industrial effluents and contributing to environmental sustainability (Hariharan et al., 2020).
特性
IUPAC Name |
3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]phenyl]-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O16/c31-7-1-11(33)19-15(3-7)45-29(27(43)25(19)41)9-5-13(35)21(37)23(39)17(9)18-10(6-14(36)22(38)24(18)40)30-28(44)26(42)20-12(34)2-8(32)4-16(20)46-30/h1-6,27-40,43-44H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULZIDZAMMOASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,7-Trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]phenyl]-2,3-dihydrochromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl) (2E,4E)-6,7-dihydroxyocta-2,4-dienoate](/img/structure/B8257799.png)
![[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B8257800.png)
![20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B8257806.png)
![5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B8257822.png)
![2'-Hydroxy-2',3,11',12-tetramethyl-6'-methylidenespiro[2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-7,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-7',8-dione](/img/structure/B8257829.png)
![12-Methoxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B8257836.png)
![[17-acetyl-8,14,17-trihydroxy-3-[4-hydroxy-5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B8257837.png)
![Methyl 12-[1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate](/img/structure/B8257838.png)
![4-(15'-Acetyloxy-4-hydroxy-2',6,7',11'-tetramethyl-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B8257862.png)
![[8-benzoyl-2-[(E)-1,2-diacetyloxyhex-3-enyl]-8-methoxy-3-methyl-4,6-dioxo-1-oxa-7-azaspiro[4.4]non-2-en-9-yl] acetate](/img/structure/B8257864.png)
![methyl 2-(3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl)-3-methylbutanoate](/img/structure/B8257872.png)
![1,1,7,7a-tetramethyl-5,6,7,7b-tetrahydro-1aH-cyclopropa[a]naphthalene-2,4-dione](/img/structure/B8257876.png)
![methyl 2-(3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl)-3-phenylpropanoate](/img/structure/B8257881.png)